Cas no 5382-38-7 (2-Cyano-N-(4-methoxyphenyl)acetamide)

2-Cyano-N-(4-methoxyphenyl)acetamide is a versatile organic compound featuring a cyanoacetamide backbone substituted with a 4-methoxyphenyl group. Its molecular structure, combining an electron-donating methoxy group with a reactive cyano functionality, makes it a valuable intermediate in synthetic organic chemistry. The compound is particularly useful in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals due to its ability to participate in condensation and cyclization reactions. Its stability under standard conditions and well-defined reactivity profile enhance its utility in multi-step synthesis. Researchers value this compound for its consistent purity and compatibility with a range of reaction conditions, facilitating efficient downstream applications.
2-Cyano-N-(4-methoxyphenyl)acetamide structure
5382-38-7 structure
Product Name:2-Cyano-N-(4-methoxyphenyl)acetamide
CAS No:5382-38-7
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD00214717
CID:386772
PubChem ID:79343
Update Time:2025-09-28

2-Cyano-N-(4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-N-(4-methoxyphenyl)acetamide
    • Acetamide,2-cyano-N-(4-methoxyphenyl)-
    • 2-Cyano-N-(4-methoxyphenyl)-acetamide
    • acetamide,2-cyano-n-(4-methoxyphenyl)
    • Cyan-essigsaeure-p-anisidid
    • cyano-acetic acid p-anisidide
    • cyanomethoxyphenylacetamide
    • F3098-1313
    • Malonsaeure-(4-methoxy-anilid)-nitril
    • DTXSID80202101
    • NSC25206
    • 2D-084
    • HMS1782L07
    • PD138943
    • A870627
    • AKOS000202501
    • AE-641/02566027
    • Z56860289
    • NSC-25206
    • Oprea1_167954
    • NSC 25206
    • Oprea1_361828
    • 2-cyano-N-(4-methoxyphenyl) acetamide
    • J-509218
    • EN300-04171
    • SCHEMBL8942204
    • EINECS 226-376-8
    • NS00032854
    • FT-0680185
    • 5382-38-7
    • CS-0219491
    • CHEMBL3334611
    • MFCD00214717
    • DTXCID40124592
    • STK353608
    • DA-26346
    • VFDUTASVNHKUJM-UHFFFAOYSA-N
    • G80297
    • BBL028395
    • MDL: MFCD00214717
    • Inchi: 1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)
    • InChI Key: VFDUTASVNHKUJM-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)NC(CC#N)=O

Computed Properties

  • Exact Mass: 190.07400
  • Monoisotopic Mass: 190.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 62.1A^2

Experimental Properties

  • Density: 1.216
  • Melting Point: 133-135°C
  • Boiling Point: 434.8°Cat760mmHg
  • Flash Point: 216.8°C
  • Refractive Index: 1.575
  • PSA: 62.12000
  • LogP: 1.62038

2-Cyano-N-(4-methoxyphenyl)acetamide Security Information

  • HazardClass:IRRITANT

2-Cyano-N-(4-methoxyphenyl)acetamide Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Cyano-N-(4-methoxyphenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B419843-50mg
2-Cyano-N-(4-methoxyphenyl)acetamide
5382-38-7
50mg
$ 50.00 2022-06-07
TRC
B419843-100mg
2-Cyano-N-(4-methoxyphenyl)acetamide
5382-38-7
100mg
$ 65.00 2022-06-07
TRC
B419843-500mg
2-Cyano-N-(4-methoxyphenyl)acetamide
5382-38-7
500mg
$ 160.00 2022-06-07
abcr
AB158860-1 g
2-Cyano-N-(4-methoxyphenyl)acetamide; .
5382-38-7
1g
€177.20 2022-09-01
abcr
AB158860-5 g
2-Cyano-N-(4-methoxyphenyl)acetamide; .
5382-38-7
5g
€455.60 2022-09-01
abcr
AB158860-10 g
2-Cyano-N-(4-methoxyphenyl)acetamide; .
5382-38-7
10g
€734.00 2022-09-01
Alichem
A019120554-5g
2-Cyano-N-(4-methoxyphenyl)acetamide
5382-38-7 95%
5g
$339.08 2023-09-01
OTAVAchemicals
7013070572-50MG
2-cyano-N-(4-methoxyphenyl)acetamide
5382-38-7 90%
50MG
$58 2023-07-05
OTAVAchemicals
7013070572-100MG
2-cyano-N-(4-methoxyphenyl)acetamide
5382-38-7 90%
100MG
$104 2023-07-05
OTAVAchemicals
7013070572-250MG
2-cyano-N-(4-methoxyphenyl)acetamide
5382-38-7 90%
250MG
$173 2023-07-05

Additional information on 2-Cyano-N-(4-methoxyphenyl)acetamide

Professional Introduction to Compound with CAS No. 5382-38-7 and Product Name: 2-Cyano-N-(4-methoxyphenyl)acetamide

2-Cyano-N-(4-methoxyphenyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 5382-38-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides, characterized by a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to an acyl group and an amine substituent. The presence of a cyano group (-CN) and a methoxy group (-OCH₃) at specific positions on the aromatic ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

The structural features of 2-cyano-N-(4-methoxyphenyl)acetamide make it a versatile building block in medicinal chemistry. The cyano group is known for its ability to participate in nucleophilic addition reactions, while the methoxy group can influence the electronic distribution of the aromatic ring, thereby affecting its reactivity. These properties have been exploited in the development of novel therapeutic agents targeting various diseases, including neurological disorders, inflammation, and infectious diseases.

In recent years, 2-cyano-N-(4-methoxyphenyl)acetamide has garnered attention in academic and industrial research due to its potential applications in drug discovery. For instance, studies have demonstrated its utility as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and autoimmune diseases. The amide moiety serves as a scaffold for designing molecules that can selectively interact with protein targets, modulating their activity and alleviating pathological conditions.

One notable area where 2-cyano-N-(4-methoxyphenyl)acetamide has been applied is in the development of antiviral agents. The structural motif present in this compound has been shown to mimic natural substrates or inhibitors of viral enzymes, thereby inhibiting replication or propagation. Researchers have leveraged its cyano and methoxy functionalities to fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic stability, which are critical for effective drug candidates.

Furthermore, the compound has been explored in the synthesis of agrochemicals, where its structural features contribute to enhanced efficacy and environmental safety. The incorporation of electron-withdrawing cyano groups can improve binding affinity to biological targets, while the methoxy group can modulate metabolic degradation rates, reducing environmental persistence.

The synthetic pathways involving 2-cyano-N-(4-methoxyphenyl)acetamide are diverse and well-documented. One common approach involves the condensation of 4-methoxybenzonitrile with ethyl acetoacetate under basic conditions, followed by hydrolysis to yield the desired amide. This method benefits from readily available starting materials and mild reaction conditions, making it suitable for large-scale production. Advanced techniques such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups or modify existing ones.

Recent advancements in computational chemistry have further enhanced the utility of 2-cyano-N-(4-methoxyphenyl)acetamide. Molecular modeling studies have predicted its interactions with biological targets at an atomic level, providing insights into binding mechanisms and optimizing lead structures. These computational approaches complement experimental efforts by identifying promising derivatives with improved pharmacological profiles.

The safety profile of 2-cyano-N-(4-methoxyphenyl)acetamide is another critical consideration in its application. While no direct toxicological data is available for this specific compound, analogous amides have been extensively studied for their safety and efficacy. Proper handling procedures include using personal protective equipment (PPE), working in well-ventilated areas, and adhering to standard laboratory protocols to minimize exposure risks.

In conclusion,2-Cyano-N-(4-methoxyphenyl)acetamide (CAS No. 5382-38-7) represents a valuable asset in pharmaceutical research due to its structural versatility and functional reactivity. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in addressing global health challenges through innovative chemical solutions.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk